molecular formula C20H19N3O4 B11284080 3-(4-ethoxyphenyl)-N-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

3-(4-ethoxyphenyl)-N-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11284080
M. Wt: 365.4 g/mol
InChI Key: WRGOBMZMVBKZET-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-N-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylphenyl group, and a dioxotetrahydropyrimidine core

Preparation Methods

The synthesis of 3-(4-ethoxyphenyl)-N-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethoxybenzaldehyde with methylbenzylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may scale up these reactions using continuous flow reactors and optimized reaction parameters to achieve higher efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as ethoxyphenyl and methylphenyl derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled pH environments. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3-(4-ethoxyphenyl)-N-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-N-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The molecular pathways involved in its action include signal transduction, gene expression regulation, and apoptosis induction .

Comparison with Similar Compounds

When compared to similar compounds, 3-(4-ethoxyphenyl)-N-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its unique structural features and versatile reactivity. Similar compounds include:

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-N-(4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H19N3O4/c1-3-27-16-10-8-15(9-11-16)23-19(25)17(12-21-20(23)26)18(24)22-14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3,(H,21,26)(H,22,24)

InChI Key

WRGOBMZMVBKZET-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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